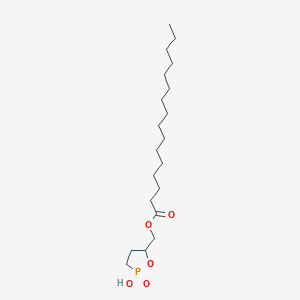

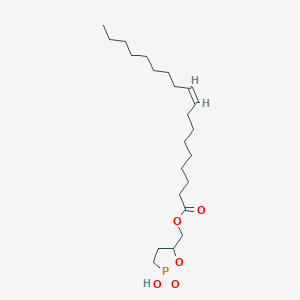

Oleoyl-3-carbacyclisches Phosphatidsäure

Übersicht

Beschreibung

Oleoyl 3-carbacyclic Phosphatidic Acid is a fatty acid ester.

Wissenschaftliche Forschungsanwendungen

Autotaxin-Inhibition

Autotaxin: ist ein Enzym, das eine bedeutende Rolle beim Überleben, Wachstum, der Migration, Invasion und Metastasierung von Krebszellen spielt. Oleoyl-3-carbacyclisches Phosphatidsäure wurde als ein potenter Inhibitor von Autotaxin identifiziert . Durch die Hemmung dieses Enzyms kann die Verbindung möglicherweise in die Signalwege eingreifen, die zur Krebsentwicklung führen, und bietet so eine vielversprechende Möglichkeit für die Krebstherapieforschung.

Antagonist der LPA1- und LPA3-Rezeptoren

Lysophosphatidsäure (LPA)-Rezeptoren, wie z. B. LPA1 und LPA3, sind an verschiedenen biologischen Prozessen beteiligt, darunter Zellproliferation und -überleben. This compound wirkt als Antagonist dieser Rezeptoren, was bei der Erforschung von Krankheiten von Vorteil sein könnte, bei denen die LPA-Signalübertragung dysreguliert ist .

Krebszellmigration und -metastasierung

Diese Verbindung hat eine Wirksamkeit bei der Hemmung der transzellulären Migration von Krebszellen gezeigt. Sie kann die Bewegung von MM1-Zellen über Mesothelzell-Monolagen als Reaktion auf Reize wie fötales Rinderserum oder LPA signifikant reduzieren, ohne die Zellproliferation zu beeinflussen . Diese Eigenschaft ist entscheidend für das Verständnis und die potentielle Kontrolle der Ausbreitung von Krebszellen.

Apoptose-Induktion

Es wurde beobachtet, dass this compound in verschiedenen Zelllinien, einschließlich Chinese Hamster Ovary-Zellen und menschlichen Krebszellen, Apoptose, oder programmierten Zelltod, induziert . Diese Anwendung ist besonders relevant bei der Entwicklung von Antikrebsstrategien, da sie zur Eliminierung von Krebszellen führen könnte.

Lipidbiochemie-Forschung

Die Verbindung ist ein cyclisches Analogon von LPA, was sie zu einem wertvollen Werkzeug in der Lipidbiochemie-Forschung macht. Sie hilft beim Verständnis der Rolle von Lipiden in biologischen Systemen und Krankheiten sowie deren Potential in der pharmazeutischen Entwicklung .

Glycerophospholipid-Stoffwechsel

This compound kann verwendet werden, um den Glycerophospholipid-Stoffwechsel zu untersuchen. Seine Struktur ermöglicht es Forschern, die Synthese- und Abbauwege von Glycerophospholipiden zu untersuchen, die essentielle Bestandteile von Zellmembranen sind .

Wirkmechanismus

Target of Action

The primary targets of Oleoyl 3-carbacyclic Phosphatidic Acid are autotaxin and LPA receptors . Autotaxin plays a vital role in various cancer cell behaviors including survival, growth, migration, invasion, and metastasis . LPA receptors are involved in numerous physiological and pathological processes .

Mode of Action

Oleoyl 3-carbacyclic Phosphatidic Acid acts as an inhibitor of autotaxin and an antagonist of LPA receptors . It hinders the conversion of cyclic phosphatidic acids (cPAs) into lysophosphatidic acid (LPA), thereby blocking the actions of these targets .

Biochemical Pathways

The compound affects the lysophosphatidic acid (LPA) pathway . By inhibiting autotaxin and antagonizing LPA receptors, it disrupts the normal functioning of this pathway, leading to downstream effects such as reduced cancer cell survival, growth, migration, invasion, and metastasis .

Result of Action

At a concentration of 25 μM, Oleoyl 3-carbacyclic Phosphatidic Acid blocks MM1 cells’ transcellular migration through mesothelial cell monolayers induced by fetal bovine serum (by 90.1%) or LPA (by 99.9%), without impeding cell proliferation . Additionally, in the 0.1-1.0 μM range, it notably suppresses autotaxin .

Biochemische Analyse

Biochemical Properties

Oleoyl 3-carbacyclic Phosphatidic Acid is primarily used as a reagent in the field of biochemical research, often used in the study of phospholipases and cell signal transduction . It interacts with various enzymes and proteins, including autotaxin, which it inhibits .

Cellular Effects

Oleoyl 3-carbacyclic Phosphatidic Acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and cellular metabolism . It inhibits the transcellular migration of MM1 cells .

Molecular Mechanism

At the molecular level, Oleoyl 3-carbacyclic Phosphatidic Acid exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits autotaxin, an enzyme that is important in cancer cell survival, growth, migration, invasion, and metastasis .

Temporal Effects in Laboratory Settings

The effects of Oleoyl 3-carbacyclic Phosphatidic Acid change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Oleoyl 3-carbacyclic Phosphatidic Acid vary with different dosages in animal models. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

Oleoyl 3-carbacyclic Phosphatidic Acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Oleoyl 3-carbacyclic Phosphatidic Acid is transported and distributed within cells and tissues . Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-20-21-18-19-28(24,25)27-21/h9-10,21H,2-8,11-20H2,1H3,(H,24,25)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSTZKWSILWQEC-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

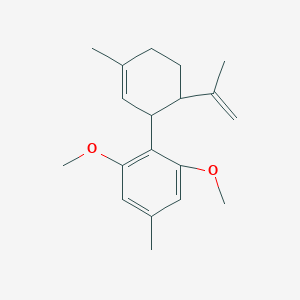

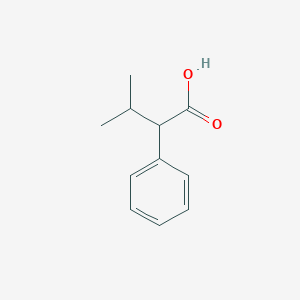

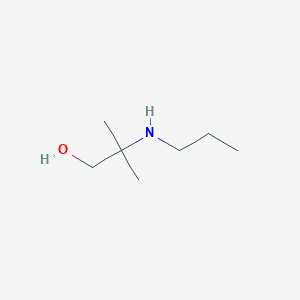

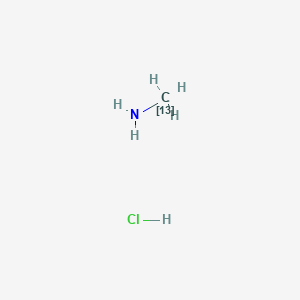

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

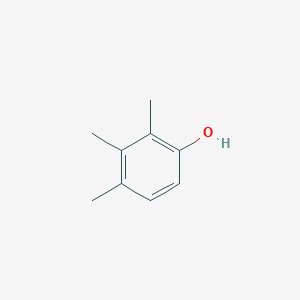

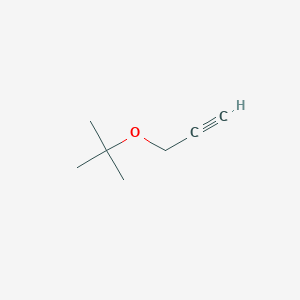

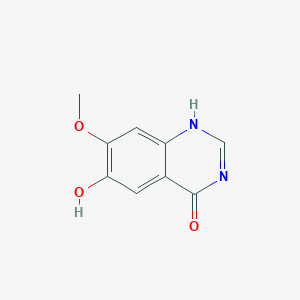

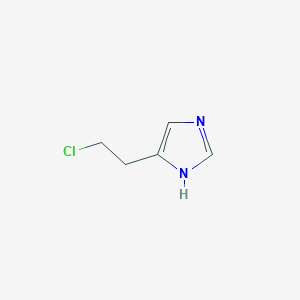

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.